molecular formula C5H12ClN3O B6342953 1-(2-Aminoethyl)imidazolidin-2-one hydrochloride CAS No. 108723-52-0

1-(2-Aminoethyl)imidazolidin-2-one hydrochloride

Cat. No.: B6342953
CAS No.: 108723-52-0
M. Wt: 165.62 g/mol
InChI Key: CBHGRVITJTWXGH-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)imidazolidin-2-one hydrochloride is a chemical compound with the molecular formula C5H11N3O·HCl. It is a derivative of imidazolidinone, a five-membered ring containing two nitrogen atoms. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Aminoethyl)imidazolidin-2-one hydrochloride can be synthesized through several methods. One common approach involves the reaction of diethylenetriamine with urea under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors and optimized reaction conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminoethyl)imidazolidin-2-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired products .

Major Products

The major products formed from these reactions include substituted imidazolidinones, amine derivatives, and other functionalized compounds. These products have significant applications in pharmaceuticals and organic synthesis .

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)imidazolidin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The pathways involved may include enzyme inhibition, receptor binding, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

  • Imidazolidinyl urea
  • 2-Butanone oxime
  • N-Aminoethylpiperazine
  • Imidazolidine
  • 2-Ethylimidazole
  • 1,3-Dimethyl-2-imidazolidinone
  • 2-(2-Aminoethylamino)ethanol
  • 2-Imidazolidone
  • 1-Ethylimidazole
  • 3-Aminoacetophenone

Uniqueness

1-(2-Aminoethyl)imidazolidin-2-one hydrochloride is unique due to its specific structure and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industrial processes .

Properties

IUPAC Name

1-(2-aminoethyl)imidazolidin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3O.ClH/c6-1-3-8-4-2-7-5(8)9;/h1-4,6H2,(H,7,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBHGRVITJTWXGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108723-52-0
Record name 1-(2-Aminoethyl)-2-imidazolidinone hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108723520
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-AMINOETHYL)-2-IMIDAZOLIDINONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4D9P45VM49
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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